Furosemide

Beschreibung

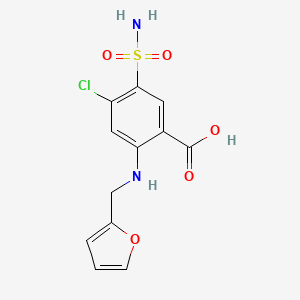

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O5S/c13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19/h1-5,15H,6H2,(H,16,17)(H2,14,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZUFCTLCJUWOSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O5S | |

| Record name | FUROSEMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20426 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41733-55-5 (mono-hydrochloride salt) | |

| Record name | Furosemide [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6020648 | |

| Record name | Furosemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Furosemide is an odorless white to slightly yellow crystalline powder. A diuretic drug. Almost tasteless. (NTP, 1992), Solid | |

| Record name | FUROSEMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20426 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Furosemide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001933 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>49.6 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 73 °F (NTP, 1992), The sodium salt can be recrystallized from water; the solubility of the salt in water at room temperature is 6%. /Furosemide sodium salt/, In water, 73.1 mg/L at 30 °C, Slightly soluble in water, Slightly soluble in chloroform, ether. Soluble in acetone, methanol, DMF, aqueous solutions above pH 8.0. Less soluble in ethanol., Soluble in methanol, acetone, dilute NaOH, Freely soluble in alkali hydroxide, 0.0731 mg/mL at 30 °C | |

| Record name | SID47193739 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | FUROSEMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20426 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Furosemide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00695 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Furosemide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3086 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Furosemide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001933 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from aqueous ethanol, White to off-white crystalline powder, Fine, white to slightly yellow, crystalline powder | |

CAS No. |

54-31-9 | |

| Record name | FUROSEMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20426 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Furosemide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furosemide [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furosemide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00695 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | furosemide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757039 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | furosemide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furosemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furosemide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.185 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FUROSEMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LXU5N7ZO5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Furosemide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3086 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Furosemide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001933 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

403 °F (decomposes) (NTP, 1992), 206 °C, 295 °C | |

| Record name | FUROSEMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20426 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Furosemide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00695 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Furosemide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3086 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Furosemide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001933 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Furosemide's Mechanism of Action on the NKCC2 Transporter: A Technical Guide

Executive Summary: Furosemide, a potent loop diuretic, exerts its primary therapeutic effect through the competitive inhibition of the Na+-K+-2Cl- cotransporter isoform 2 (NKCC2), located in the apical membrane of the thick ascending limb (TAL) of the loop of Henle. This inhibition disrupts the reabsorption of a significant portion of filtered sodium chloride, leading to a powerful diuretic and natriuretic response. This guide provides an in-depth examination of the molecular interactions, quantitative kinetics, downstream signaling effects, and key experimental methodologies used to study the this compound-NKCC2 mechanism, tailored for researchers and drug development professionals.

Introduction to the Na-K-2Cl Cotransporter (NKCC2)

The NKCC2 transporter, encoded by the SLC12A1 gene, is a kidney-specific integral membrane protein crucial for salt reabsorption.[1] It is predominantly expressed on the luminal (apical) membrane of epithelial cells in the TAL.[2][3] The TAL is responsible for reabsorbing approximately 25% of the filtered sodium load, making NKCC2 a primary target for potent diuretics.[4][5] The transporter facilitates the electroneutral movement of one sodium ion (Na+), one potassium ion (K+), and two chloride ions (Cl-) from the tubular fluid into the cell.[4][6] This action is fundamental to the generation of the corticomedullary osmotic gradient, which is essential for the kidney's ability to concentrate urine.

Core Mechanism of this compound Action on NKCC2

This compound's diuretic effect is achieved through direct, competitive inhibition of the NKCC2 transporter.[7] It acts from the luminal side of the nephron, requiring active secretion into the tubular fluid by organic anion transporters (OATs) in the proximal tubule to reach its site of action.[2][8]

Competitive Inhibition at the Chloride Binding Site

The primary mechanism involves this compound competing with chloride for its binding site on the NKCC2 protein.[8] By occupying this site, this compound prevents the conformational changes necessary for the translocation of all four ions (Na+, K+, 2Cl-), effectively halting the transport cycle. This leads to an increased concentration of these ions in the tubular fluid, which osmotically retains water, resulting in diuresis.[4][7] Recent structural studies have provided high-resolution views of this interaction, confirming that loop diuretics bind to an orthosteric site within the transmembrane domain, physically obstructing the ion translocation pathway.[9][10]

Structural Basis of Interaction

Cryo-electron microscopy studies on the related NKCC1 transporter have revealed the molecular details of how loop diuretics bind. This compound and bumetanide utilize a carboxyl group to coordinate and co-occlude a K+ ion within the binding pocket.[10][11] This K+-dependent antagonism means their inhibitory potency can be influenced by the local potassium concentration.[10] The binding site is located at the entryway of the extracellular ion translocation path, explaining why diuretics must be secreted into the tubular lumen to be effective.[9]

Quantitative Analysis of this compound-NKCC2 Interaction

The interaction between this compound and NKCC2 can be quantified through various in vitro and in vivo parameters. These values are critical for understanding the drug's potency, efficacy, and for the development of novel diuretic agents.

Table 3.1: In Vitro Inhibition of Cation-Chloride Cotransporters by this compound

| Transporter | Species/Cell Line | Assay Method | IC50 | Reference |

|---|---|---|---|---|

| NKCC2 | Rat | Unknown | ~7 µM | [12] |

| NKCC1 | Human (HEK293 cells) | 86Rb+ influx | Low µM range | [10] |

| KCC2 | Human (HEK293 cells) | 86Rb+ influx | > 30 µM (low affinity) | [13] |

| KCC2 | Human (HEK293 cells) | Tl+ influx | ~600 µM | [5] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that induces a response halfway between the baseline and maximum.

Table 3.2: In Vivo Physiological Effects of this compound Administration

| Parameter | Species | Dose | Effect | Reference |

|---|---|---|---|---|

| Sodium Excretion | Healthy Volunteers | 40 mg IV | 200–250 mEq over 3-4 hours | [2] |

| Urine Volume | Healthy Volunteers | 40 mg IV | 3–4 Liters over 3-4 hours | [2] |

| Bodyweight | Healthy Volunteers | Unknown | -1.51 ± 0.36 kg | [14] |

| Extracellular Water | Healthy Volunteers | Unknown | -1.14 ± 0.23 L | [14] |

| Urinary NKCC2 | Healthy Volunteers | Unknown | Significant increase |[14] |

Cellular and Systemic Effects of NKCC2 Inhibition

Downstream Effects on Renal Ion Handling

Inhibition of NKCC2 has several consequences beyond simple natriuresis:

-

Increased Ion Excretion: By blocking reabsorption in the TAL, this compound leads to the increased urinary excretion of Na+, Cl-, K+, as well as divalent cations like calcium (Ca2+) and magnesium (Mg2+).[7][15]

-

Disruption of Osmotic Gradient: The failure to reabsorb solutes in the TAL diminishes the hypertonicity of the medullary interstitium.[8] This impairs the osmotic gradient required for water reabsorption in the collecting ducts, further contributing to the diuretic effect.[8]

-

Metabolic Alkalosis: Volume contraction from diuresis stimulates aldosterone release, which promotes Na+ reabsorption and H+ secretion in the collecting duct, potentially leading to metabolic alkalosis.[8]

Compensatory Signaling Pathways

Interestingly, this compound administration can trigger a compensatory signaling cascade. Studies in mice have shown that this compound treatment activates cGMP-dependent protein kinase I (cGKI).[16] This activation leads to the phosphorylation and subsequent translocation of NKCC2 to the cell membrane.[17] This pathway may represent a mechanism to counteract the inhibitory effect of the drug, which could have implications for diuretic resistance.

Key Experimental Protocols

The study of this compound's effect on NKCC2 utilizes a range of in vitro and in vivo techniques.

In Vitro: Thallium (Tl+) Influx Assay for NKCC2 Activity

This high-throughput, fluorescence-based assay is a common method for measuring NKCC2 activity and its inhibition. It is a safer and more convenient alternative to radioactive isotope flux assays.

Principle: Thallium (Tl+) is a surrogate for K+ and can be transported by NKCC2. When Tl+ enters the cell, it binds to a specific fluorescent indicator dye, causing a measurable increase in fluorescence intensity. The rate of this increase is proportional to NKCC2 activity.

Detailed Methodology:

-

Cell Culture: Adherent epithelial cells (e.g., LLC-PK1) stably transfected with an NKCC2 construct are cultured to confluence in multi-well plates (e.g., 384-well).[3]

-

Dye Loading: Cells are loaded with a Tl+-sensitive fluorescent dye (e.g., FluoZin-2, AM) in a chloride-free buffer.

-

Pre-incubation: Cells are pre-incubated with either a vehicle control or varying concentrations of this compound (e.g., 50 µM) for a defined period (e.g., 30 minutes).[3]

-

Assay Initiation: The plate is placed in a fluorescence plate reader (e.g., FlexStation). A stimulus buffer containing Tl+ and chloride is added to initiate the influx.

-

Data Acquisition: Fluorescence intensity is measured kinetically over time (e.g., every 1.5 seconds for 2 minutes).

-

Analysis: The initial rate of fluorescence increase is calculated. The this compound-sensitive component is determined by subtracting the rate in the presence of a saturating dose of this compound from the total rate.[3] Dose-response curves are generated to calculate the IC50.

In Vitro: Western Blot for NKCC2 Phosphorylation

Principle: To investigate signaling pathways, Western blotting can be used to detect the phosphorylation state of NKCC2, which correlates with its activity.

Detailed Methodology:

-

Treatment and Lysis: Cells or dissected kidney tubules are treated with this compound or control vehicle. Tissues or cells are then lysed in a buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated NKCC2 (e.g., R5 antibody).[18][17] Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The membrane is often stripped and re-probed for total NKCC2 and a loading control (e.g., β-actin) for normalization.

In Vivo: Murine Model for Diuretic Response

Principle: Animal models are essential to confirm the physiological effects of NKCC2 inhibition.

Detailed Methodology:

-

Animal Model: Wild-type mice (or genetically modified strains like cGKI-knockouts) are used.[18]

-

Drug Administration: this compound or a vehicle control is administered, typically via intravenous (IV) or intraperitoneal (IP) injection, at a specified dose (e.g., 100 mg/kg).[19]

-

Sample Collection: Mice are placed in metabolic cages for timed urine collection.[20] Blood samples can also be collected at specific time points.

-

Analysis:

-

Urine: Volume is measured, and concentrations of sodium, potassium, and chloride are determined using methods like flame photometry or ion-selective electrodes.[20]

-

Blood/Plasma: Electrolyte levels and kidney function markers (e.g., creatinine) are analyzed.

-

Tissue: Kidneys can be harvested at the end of the experiment for immunohistochemistry or Western blot analysis as described above.

-

Conclusion and Future Directions

This compound's mechanism of action via competitive inhibition of the NKCC2 transporter is a well-established paradigm in renal pharmacology. Its effectiveness is rooted in the critical role of the TAL in sodium reabsorption. Advanced structural and cellular biology techniques continue to refine our understanding, revealing the precise molecular interactions and complex compensatory signaling pathways that are activated in response to this inhibition. Future research will likely focus on leveraging this detailed knowledge to design novel diuretics with improved selectivity, longer duration of action, and fewer side effects, potentially by targeting the unique structural features of NKCC2 or modulating the compensatory pathways that can lead to diuretic resistance.

References

- 1. ClinPGx [clinpgx.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. High-throughput fluorescent-based NKCC functional assay in adherent epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Pharmacology of compounds targeting cation-chloride cotransporter physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. From Fish Physiology to Human Disease: The Discovery of the NCC, NKCC2, and the Cation-Coupled Chloride Cotransporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. derangedphysiology.com [derangedphysiology.com]

- 9. embopress.org [embopress.org]

- 10. Structural basis for human NKCC1 inhibition by loop diuretic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural basis for human NKCC1 inhibition by loop diuretic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of a Highly Selective KCC2 Antagonist - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Effect of this compound on body composition and urinary proteins that mediate tubular sodium and sodium transport—A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. go.drugbank.com [go.drugbank.com]

- 17. researchgate.net [researchgate.net]

- 18. Regulation of the Na(+)-K(+)-2Cl(-) cotransporter by cGMP/cGMP-dependent protein kinase I after this compound administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | The Acute Effects of this compound on Na-K-Cl Cotransporter-1, Fetuin-A and Pigment Epithelium-Derived Factor in the Guinea Pig Cochlea [frontiersin.org]

- 20. pharmacyfreak.com [pharmacyfreak.com]

An In-depth Technical Guide to the Cellular Uptake and Transport Pathways of Furosemide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms governing the cellular uptake and transport of the loop diuretic, furosemide. A thorough understanding of these pathways is critical for optimizing drug efficacy, predicting drug-drug interactions, and informing the development of novel therapeutic strategies. This compound's journey from systemic circulation to its site of action in the nephron is a highly orchestrated process mediated by a series of specialized transporter proteins.

Core Concepts: A Transporter-Mediated Journey

This compound, being an organic anion, relies on a coordinated network of uptake and efflux transporters for its absorption, distribution, and elimination. The primary sites of this active transport are the renal proximal tubules and the intestinal epithelium. In the kidney, these transporters ensure the efficient secretion of this compound into the tubular lumen, where it can exert its pharmacological effect by inhibiting the Na+-K+-2Cl- cotransporter (NKCC2) in the thick ascending limb of the loop of Henle.[1][2][3] In the intestine, these transporters play a crucial role in the drug's oral absorption and bioavailability.[4][5][6]

Key Transporters in this compound Disposition

The cellular transport of this compound is a two-step process involving basolateral uptake from the blood and apical efflux into the tubular lumen or intestinal lumen.

1. Basolateral Uptake Transporters:

-

Organic Anion Transporters (OATs): OAT1 (SLC22A6) and OAT3 (SLC22A8) are the principal transporters responsible for the uptake of this compound from the blood into the renal proximal tubule cells.[7][8][9] Both transporters play a significant, non-redundant role in the renal secretion of this compound.[7][9] While OAT1 is considered a classic transporter for p-aminohippurate (PAH), both OAT1 and OAT3 contribute similarly to the secretion of this compound.[7][9] hOAT1 and hOAT3 have been shown to mediate the uptake of this compound, with hOAT3 exhibiting a high affinity for loop diuretics.[8][10]

-

Organic Anion Transporting Polypeptide 2B1 (OATP2B1): In the intestine, OATP2B1 has been identified as a key uptake transporter contributing to the oral absorption of this compound.[4][5][6][11]

2. Apical Efflux Transporters:

-

Multidrug Resistance-Associated Protein 4 (MRP4): MRP4 is a key player in the efflux of this compound from the proximal tubule cells into the urine.[4][5][7] Studies in Mrp4 knockout mice have demonstrated a significant reduction in the renal clearance of this compound.[12] MRP4 also contributes to the intestinal efflux of this compound.[4][5][6]

-

Breast Cancer Resistance Protein (BCRP): BCRP is another important efflux transporter involved in the urinary excretion of this compound and also plays a role in its intestinal efflux.[4][5][6][12]

Quantitative Data on this compound Transport

The following tables summarize the key quantitative parameters for the interaction of this compound with its primary transporters.

Table 1: Inhibition Constants (IC50) of this compound for OAT1 and OAT3

| Transporter | Species | Tracer Substrate | IC50 (µM) | Reference |

| mOat1 | Mouse | Labeled Tracer | 8 ± 1 | [7] |

| mOat3 | Mouse | Labeled Tracer | 2.8 ± 0.1 | [7] |

Table 2: Kinetic Parameters (Km and Jmax) for this compound Efflux Transporters

| Transporter | System | Km (µM) | Jmax (nmol/min/mg protein) | Reference |

| BCRP | Vesicles | 20.9 | 11.3 | [4] |

| MRP4 | Vesicles | 27.96 | 0.55 | [4] |

Signaling Pathways and Regulation

The expression and activity of this compound transporters can be modulated by various factors. Chronic administration of this compound has been shown to upregulate the protein abundance of OAT1 in the rat kidney, suggesting a substrate-inducible regulation.[13] Furthermore, cGMP-dependent protein kinase I (cGKI) appears to be involved in a compensatory mechanism following this compound administration, leading to the phosphorylation and membrane translocation of its target, NKCC2.[14]

Experimental Protocols

The characterization of this compound transporters has been achieved through a variety of in vitro and in vivo experimental models.

1. In Vitro Transporter Assays:

-

Xenopus Oocyte Expression System:

-

Synthesize cRNA for the transporter of interest (e.g., mOat1, mOat3).

-

Inject the cRNA into Xenopus laevis oocytes.

-

Culture the oocytes for several days to allow for protein expression.

-

Incubate the oocytes with a labeled tracer substrate in the presence and absence of varying concentrations of this compound.

-

Measure the uptake of the labeled tracer to determine the inhibitory effect of this compound and calculate the IC50 value.[7][9]

-

-

Transfected Cell Lines (e.g., MDCK-II, HEK293):

-

Transfect mammalian cell lines with a plasmid containing the cDNA for the transporter of interest (e.g., hOATP2B1).[4]

-

Select and establish a stable cell line overexpressing the transporter.

-

Seed the cells in multi-well plates and grow to confluence.

-

For uptake assays, incubate the cells with this compound at various concentrations for a specified time.[4]

-

Terminate the uptake by washing the cells with ice-cold buffer.

-

Lyse the cells and quantify the intracellular this compound concentration using LC-MS/MS.[4]

-

For inhibition assays, co-incubate the cells with a known substrate of the transporter and varying concentrations of this compound to determine the IC50.[15][16]

-

-

Membrane Vesicle Assays:

-

Prepare membrane vesicles from cells overexpressing the efflux transporter of interest (e.g., BCRP, MRP4). These are typically inside-out vesicles.[4][12]

-

Incubate the vesicles with this compound and ATP.

-

In the presence of ATP, the transporter will actively pump this compound into the vesicle.

-

Separate the vesicles from the incubation medium by rapid filtration.

-

Quantify the amount of this compound trapped inside the vesicles to determine the transport rate.

-

Perform kinetic studies by varying the this compound concentration to determine Km and Jmax values.[4]

-

2. In Vivo Studies:

-

Knockout Mouse Models:

-

Utilize genetically engineered mice lacking a specific transporter (e.g., Mrp4-/-).[7][12]

-

Administer this compound to both knockout and wild-type mice.

-

Collect blood and urine samples over time.

-

Measure this compound concentrations in the samples to determine pharmacokinetic parameters such as renal clearance.

-

A significant difference in these parameters between the knockout and wild-type mice indicates the transporter's role in this compound disposition.[12]

-

Conclusion

The cellular uptake and transport of this compound are complex processes mediated by a specific set of uptake and efflux transporters, primarily in the kidney and intestine. OAT1, OAT3, and OATP2B1 are crucial for uptake, while MRP4 and BCRP are key to its efflux. A comprehensive understanding of these transporters, their kinetics, and their regulation is paramount for predicting drug disposition, managing drug-drug interactions, and guiding the development of new diuretic therapies. The experimental protocols outlined in this guide provide a robust framework for investigating these critical pathways.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. ClinPGx [clinpgx.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Contribution of Uptake and Efflux Transporters to Oral Pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Interactions of human organic anion transporters with diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Overlapping in vitro and in vivo specificities of the organic anion transporters OAT1 and OAT3 for loop and thiazide diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Multidrug resistance-associated protein 4 is involved in the urinary excretion of hydrochlorothiazide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Regulation of the Na(+)-K(+)-2Cl(-) cotransporter by cGMP/cGMP-dependent protein kinase I after this compound administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Application of an in vitro OAT assay in drug design and optimization of renal clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Furosemide's Impact on Epithelial Ion Channel Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted effects of the loop diuretic furosemide on the activity of epithelial ion channels. Primarily known for its potent inhibition of the Na-K-Cl cotransporter (NKCC), this compound's influence extends to a network of channels and transporters, ultimately modulating epithelial ion and fluid transport. This document provides a comprehensive overview of its mechanism of action, quantitative effects, and the experimental protocols used to elucidate these interactions, serving as a critical resource for professionals in pharmacology and drug development.

Core Mechanism of Action: Targeting the Na-K-Cl Cotransporter

This compound's principal therapeutic effect stems from its inhibition of the Na-K-Cl cotransporter, with a particular affinity for the NKCC2 isoform found in the thick ascending limb of the loop of Henle in the kidney.[1] This inhibition leads to a significant increase in the urinary excretion of sodium, chloride, and water, forming the basis of its diuretic action.[1][2] this compound also effectively inhibits the more ubiquitously expressed NKCC1 isoform, which is implicated in transepithelial water transport and neuronal excitability.[3]

Structurally, this compound acts as an orthosteric inhibitor, binding to the same pocket as the substrate ions.[4][5] Cryo-electron microscopy studies have revealed that this compound, along with other loop diuretics like bumetanide, utilizes a carboxyl group to coordinate and occlude a potassium ion (K+) within the extracellular ion translocation pathway of NKCC1.[4][5] This binding is dependent on the presence of both K+ and sodium (Na+) ions, highlighting the intricate interplay between the drug and the transporter's ion-binding sites. The binding pocket is accessible from the extracellular side, which explains the rapid onset of NKCC1 inhibition observed in cell-based ion flux assays.[4]

Quantitative Effects of this compound on Ion Channel Activity

The inhibitory potency of this compound on various ion transporters has been quantified across numerous studies. The following tables summarize key quantitative data, providing a comparative overview of its effects.

| Transporter | Species/Cell Type | IC50 / Concentration | Effect | Reference |

| NKCC1 | Human | Low micromolar range | Inhibition | [4] |

| NKCC2 | Rat | 10⁻⁶ M (IC50) | Blunting of Tubuloglomerular Feedback | [6] |

| K-Cl Cotransporter (KCC2) | Sheep Red Blood Cells | 10–50 μM (EC50) | Inhibition | [7] |

| K-Cl Cotransporter (KCC2) | HEK293 cells | 600 μM (EC50) | Inhibition | [7] |

| Na+-K+-ATPase | Toad Bladder Epithelial Cells | 1 x 10⁻³ M | Inhibition | [8] |

| Parameter | Epithelial Tissue | This compound Concentration | Observed Effect | Reference |

| Intracellular Potential Difference (PDI) | Rabbit Ciliary Epithelium | 1 mM | 10-mV depolarization | [9] |

| Intracellular Potential Difference (PDI) | Human Ciliary Epithelium | 1 mM | 9-mV hyperpolarization | [9] |

| Intracellular Cl- Activity | Human and Rabbit Ciliary Epithelial Cells | 1 mM | 25-30% decrease | [9] |

| Basolateral Membrane Voltage (Vcs) | Necturus Gallbladder Epithelium | 10⁻³ M | Increase from -71 mV to -85 mV | [10] |

| Basolateral Membrane Resistance (Rb) | Necturus Gallbladder Epithelium | 10⁻³ M | 22% increase | [10] |

| Short-Circuit Current (Isc) - Cl- Transport | Bullfrog Cornea Epithelium | 10⁻³ M | Decrease to near zero | [11] |

| Intracellular pH | Murine Medullary Thick Ascending Limb | 100 μM | Alkalization (7.27 to 7.6) | [12] |

| Extracellular Water (ECW) | Healthy Human Subjects (40 mg dose) | N/A | -1.14 L decrease | [13][14] |

| Intracellular Water (ICW) | Healthy Human Subjects (40 mg dose) | N/A | 0.47 L increase | [13][14] |

Signaling Pathways and Logical Relationships

The interaction of this compound with epithelial ion channels involves complex signaling pathways and functional relationships. The following diagrams, generated using the DOT language, illustrate these intricate connections.

Experimental Protocols

The characterization of this compound's effects on epithelial ion channels relies on a variety of sophisticated experimental techniques. Detailed methodologies for key experiments are provided below.

Patch-Clamp Electrophysiology

Objective: To directly measure ion channel currents and membrane potential in single epithelial cells.

Methodology:

-

Cell Preparation: Epithelial cells are cultured on glass coverslips or freshly isolated from tissues.

-

Pipette Fabrication: Micropipettes are pulled from borosilicate glass capillaries to a fine tip (1-5 µm) and filled with an appropriate intracellular solution.

-

Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance (gigaohm) seal.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Data Acquisition: The membrane potential is clamped at a holding potential, and voltage steps or ramps are applied to elicit ion channel currents. These currents are amplified, filtered, and digitized.

-

This compound Application: this compound is applied to the extracellular solution via a perfusion system at known concentrations.

-

Analysis: Changes in current amplitude, kinetics, and membrane potential in response to this compound are recorded and analyzed. This technique was used to determine the effects of this compound on the membrane voltage of macula densa cells.[15]

Ion Flux Assays

Objective: To measure the movement of specific ions across the cell membrane.

Methodology:

-

Cell Culture: Epithelial cells expressing the ion channel of interest are grown in multi-well plates.

-

Indicator Loading: Cells are incubated with a fluorescent ion indicator dye (e.g., SPQ for Cl-) or a radioactive isotope (e.g., ⁸⁶Rb⁺ as a congener for K⁺).[9][16]

-

Baseline Measurement: The baseline fluorescence or radioactivity is measured.

-

Stimulation and Inhibition: Cells are stimulated to activate the ion channel in the presence or absence of this compound.

-

Signal Detection: The change in fluorescence or the amount of isotope transported is measured over time using a plate reader or a scintillation counter.

-

Data Analysis: The rate of ion flux is calculated and compared between control and this compound-treated cells to determine the inhibitory effect.

Semiquantitative Immunoblotting (Western Blotting)

Objective: To determine the expression levels of ion channel proteins in response to this compound treatment.

Methodology:

-

Tissue/Cell Lysis: Epithelial tissues or cells are homogenized in a lysis buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with a primary antibody specific for the ion channel of interest (e.g., anti-ENaC).[17][18] This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager.

-

Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin) to compare expression levels between different treatment groups.

Broader Effects on Epithelial Physiology

Beyond its direct action on NKCC, this compound instigates a cascade of effects on other epithelial ion transport mechanisms and cellular processes:

-

Renal Outer Medullary Potassium (ROMK) Channel: In the thick ascending limb, the function of NKCC2 is coupled to the recycling of K+ back into the lumen via ROMK channels.[19] By inhibiting K+ uptake through NKCC2, this compound indirectly affects the driving force for ROMK-mediated K+ secretion.[20]

-

Epithelial Sodium Channel (ENaC): By blocking NaCl reabsorption in the loop of Henle, this compound increases the delivery of Na+ to the distal nephron.[18] This increased luminal Na+ enhances the driving force for Na+ reabsorption through ENaC in the principal cells of the collecting duct, which in turn promotes K+ secretion and can lead to hypokalemia.[18][19]

-

Intracellular pH: In the medullary thick ascending limb, this compound has been shown to cause intracellular alkalinization.[12] This is attributed to a decrease in intracellular Na+, which increases the driving force for the Na+/H+ exchanger (NHE3), leading to enhanced H+ secretion.[12]

-

Prostaglandin Synthesis: this compound can stimulate the synthesis of prostaglandins, which are known vasodilators.[2][21] This effect may contribute to the acute hemodynamic changes observed with this compound administration, independent of its diuretic action.[21] In human endothelial and renal epithelial cells, this compound has been shown to increase the secretion of prostacyclin (PGI2).[21]

-

Cell Proliferation: In certain cancer cell lines with high NKCC1 expression, such as poorly differentiated human gastric cancer cells, this compound has been found to inhibit cell proliferation by causing a delay in the G1-S phase progression of the cell cycle.[22]

Conclusion

This compound's interaction with epithelial ion channels is a complex process with wide-ranging physiological consequences. While its primary target is the Na-K-Cl cotransporter, its effects ripple through the intricate network of ion transport systems, influencing everything from renal salt and water handling to cellular pH and proliferation. A thorough understanding of these mechanisms, supported by robust quantitative data and detailed experimental protocols as outlined in this guide, is paramount for the continued development of novel therapeutics targeting epithelial ion transport and for optimizing the clinical use of existing drugs like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. Frontiers | The Acute Effects of this compound on Na-K-Cl Cotransporter-1, Fetuin-A and Pigment Epithelium-Derived Factor in the Guinea Pig Cochlea [frontiersin.org]

- 4. Structural basis for human NKCC1 inhibition by loop diuretic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Pharmacology of compounds targeting cation-chloride cotransporter physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effect of diuretics on Na+-K+-ATPase and c-AMP levels in toad bladder epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative studies of this compound effects on membrane potential and intracellular chloride activity in human and rabbit ciliary epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound blocks basolateral membrane Cl- permeability in gallbladder epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of loop diuretics on bullfrog cornea epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound-induced urinary acidification is caused by pronounced H+ secretion in the thick ascending limb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of this compound on body composition and urinary proteins that mediate tubular sodium and sodium transport-A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pure.au.dk [pure.au.dk]

- 15. Effect of various diuretics on membrane voltage of macula densa cells. Whole-cell patch-clamp experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. High throughput screening technologies for ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ENaC expression correlates with the acute this compound-induced K+ excretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ROMK inhibitor actions in the nephron probed with diuretics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. "Mechanisms for the Potassium Sparing Effects of this compound in Mice on " by Bangchen Wang [digitalcommons.unmc.edu]

- 21. Loop diuretics enhance the secretion of prostacyclin in vitro, in healthy persons, and in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound, a blocker of Na+/K+/2Cl- cotransporter, diminishes proliferation of poorly differentiated human gastric cancer cells by affecting G0/G1 state - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Off-Target Effects of Furosemide In Vitro: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the off-target effects of the loop diuretic furosemide, as observed in various in vitro models. While its primary mechanism of action involves the inhibition of the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle, a growing body of evidence reveals that this compound interacts with a range of other cellular targets and pathways. Understanding these off-target effects is crucial for a comprehensive safety and efficacy profile of the drug and may open avenues for new therapeutic applications.

This document summarizes key quantitative data, presents detailed experimental protocols for investigating these effects, and provides visual representations of the implicated signaling pathways and experimental workflows.

Quantitative Summary of this compound's Off-Target In Vitro Effects

The following tables collate quantitative data from various in vitro studies, offering a comparative overview of this compound's activity on different molecular targets.

Table 1: Inhibition of Carbonic Anhydrase (CA) Isoforms by this compound

| Target Isoform | Assay Condition | Inhibitor Constant (Kᵢ) | IC₅₀ | Reference |

| Bovine CA B | pH 7.4, 26°C | - | - | [1] |

| Human CA II | Esterase activity assay | - | Reported as a "hit" | [2] |

| Human CA II | Surface Plasmon Resonance | K_d in µM range | - | [3] |

Table 2: Modulation of Prostaglandin and Thromboxane Production by this compound

| Cell Type | This compound Conc. | Measured Analyte | Fold Increase / Effect | Reference |

| Human Endothelial Cells | Not specified | 6-Keto-PGF₁α (PGI₂ metabolite) | Significant increase | [4] |

| Human Renal Epithelial Cells | Not specified | 6-Keto-PGF₁α (PGI₂ metabolite) | Significant increase | [4] |

| Human Platelets | 1 and 2 mM | Prostaglandin E₂ (PGE₂) | Significant increase (P < 0.01) | [5] |

| Human Platelets | 3 and 4 mM | Prostaglandin E₂ (PGE₂) | Non-significant increase | [5] |

| Human Platelets | 1 - 4 mM | Prostaglandin D₂ (PGD₂) | Decrease (significant at 3 mM) | [5] |

| Human Platelets | 1 and 2 mM | Thromboxane B₂ (TxB₂) | Non-significant increase | [5] |

| Human Platelets | 3 and 4 mM | Thromboxane B₂ (TxB₂) | Non-significant decrease | [5] |

| Rabbit Thick Ascending Limb | > 1 µM | Prostaglandin E₂ (PGE₂) | Dose-dependent significant increase | [6] |

Table 3: Effects of this compound on Ion Channels and Cellular Excitability

| Cell/Tissue Type | This compound Conc. | Effect | Reference |

| Human Erythrocytes | 10 - 100 µM | Inhibition of non-selective cation channels | [7] |

| Human Erythrocytes | 10 - 100 µM | Blunting of ATP-depletion induced Ca²⁺ influx | [7] |

| Human Erythrocytes | 10 - 100 µM | Blunting of oxidative stress-induced Ca²⁺ influx | [7] |

| Hippocampal-Entorhinal Slices | Not specified | Suppression of epileptiform activity | [8] |

| Hippocampal-Entorhinal Slices | Not specified | Reduction of stimulus-induced increases in extracellular K⁺ | [8] |

Table 4: Miscellaneous In Vitro Off-Target Effects of this compound

| Cell Type | Effect | Observation | Reference |

| Human Platelets | ADP-induced aggregation | Inhibition at 1 and 2 mM | [5][9] |

| MGH-u 1R Bladder Cancer Cells | Multidrug Resistance (MDR) | Reversal of MDR status | [10] |

| Swine Left Ventricular Myocardium (In vivo model with in vitro analysis) | MAPK Signaling | Upregulation of TGF-β, p38, ERK, JNK | [11] |

Detailed Experimental Protocols

This section provides methodologies for key experiments used to characterize the off-target effects of this compound in vitro.

Carbonic Anhydrase Inhibition Assay

This protocol is based on the principle of monitoring the esterase activity of Carbonic Anhydrase II (CA II).

Objective: To determine the inhibitory potential of this compound on human CA II.

Materials:

-

Human Carbonic Anhydrase II (recombinant or purified)

-

This compound stock solution (in DMSO)

-

4-Nitrophenyl acetate (NPA) substrate

-

Assay Buffer: 20 mM Tris-HCl, pH 7.5

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Enzyme Preparation: Prepare a working solution of CA II in the assay buffer to a final concentration of ~10 nM.

-

Inhibitor Preparation: Perform serial dilutions of the this compound stock solution in assay buffer to achieve a range of desired final concentrations. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., acetazolamide).

-

Assay Reaction: a. To each well of a 96-well plate, add 180 µL of the CA II working solution. b. Add 10 µL of the diluted this compound, vehicle, or positive control to the respective wells. c. Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Substrate Addition: Initiate the enzymatic reaction by adding 10 µL of a 10 mM NPA solution (in acetonitrile) to each well.

-

Data Acquisition: Immediately begin monitoring the increase in absorbance at 405 nm every 30 seconds for 10-15 minutes using a microplate reader. The absorbance change corresponds to the formation of 4-nitrophenolate.

-

Data Analysis: a. Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plot for each concentration. b. Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the this compound concentration. c. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Prostaglandin E₂ (PGE₂) Production in Cultured Cells

This protocol describes a method to quantify the effect of this compound on PGE₂ secretion from cultured cells, such as human renal epithelial cells.

Objective: To measure the amount of PGE₂ released by cells in response to this compound treatment.

Materials:

-

Human renal epithelial cell line (e.g., HK-2)

-

Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics

-

This compound stock solution

-

Phosphate-Buffered Saline (PBS)

-

PGE₂ ELISA Kit

-

Cell culture plates (24-well)

Procedure:

-

Cell Seeding: Seed the renal epithelial cells into 24-well plates at a density that will result in a confluent monolayer after 24-48 hours of growth.

-

Serum Starvation: Once confluent, aspirate the growth medium and wash the cells twice with PBS. Replace the medium with serum-free medium and incubate for 12-24 hours to reduce basal prostaglandin production.

-

This compound Treatment: a. Prepare working solutions of this compound in serum-free medium at various concentrations (e.g., 1 µM, 10 µM, 100 µM). Include a vehicle-only control. b. Aspirate the starvation medium and add 500 µL of the this compound-containing or control medium to the respective wells. c. Incubate the cells for a defined period (e.g., 30 minutes, 1 hour, 6 hours) at 37°C.

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well into microcentrifuge tubes.

-

PGE₂ Quantification: a. Centrifuge the collected supernatants at 1,000 x g for 10 minutes to pellet any detached cells or debris. b. Analyze the clarified supernatants for PGE₂ concentration using a commercial PGE₂ ELISA kit, following the manufacturer’s instructions precisely.

-

Data Normalization: a. After collecting the supernatant, lyse the cells remaining in the wells and determine the total protein content using a standard protein assay (e.g., BCA assay). b. Normalize the measured PGE₂ concentrations to the total protein content in each well (e.g., pg PGE₂ / mg protein).

-

Data Analysis: Compare the normalized PGE₂ levels in the this compound-treated groups to the vehicle control group to determine the fold-change in production.

Visualizing Off-Target Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows associated with this compound's off-target effects.

Signaling Pathways

Caption: this compound-induced prostaglandin synthesis pathway.

Caption: Proposed MAPK signaling activation by this compound.

Experimental Workflows

Caption: Workflow for assessing MDR reversal by this compound.

Discussion and Future Directions

The in vitro evidence presented in this guide clearly demonstrates that this compound's pharmacological profile extends beyond its well-established diuretic action. Key off-target activities include the inhibition of carbonic anhydrases, modulation of prostaglandin synthesis, and effects on various ion channels.

-

Carbonic Anhydrase Inhibition: While this compound is a weaker inhibitor than classic CA inhibitors like acetazolamide, this effect could contribute to its overall renal and systemic actions.[12] Further studies are needed to determine the clinical relevance of this inhibition, especially for specific CA isoforms.

-

Prostaglandin Synthesis: The stimulation of vasodilatory prostaglandins, such as PGE₂ and PGI₂, is a significant off-target effect that may underlie some of this compound's acute hemodynamic effects.[4][6][13] This mechanism is particularly relevant in the context of cardiovascular applications and highlights a potential interaction with non-steroidal anti-inflammatory drugs (NSAIDs), which inhibit cyclooxygenase.[13]

-

Ototoxicity: In vitro models have been instrumental in dissecting the cellular mechanisms of this compound-induced ototoxicity. The primary targets appear to be in the stria vascularis of the cochlea, leading to disruptions in ion transport and electrochemical gradients necessary for hearing.[14][15] While the primary on-target effect on the NKCC1 cotransporter in the inner ear is a major contributor, other off-target effects on enzymes like Na+, K+-ATPase and adenylate cyclase may also play a role.[14]

-

Novel Applications: The findings that this compound can reverse multidrug resistance in cancer cells and exhibit anticonvulsant properties in vitro suggest potential for drug repositioning.[8][10] These effects are likely mediated by the inhibition of cellular pumps and modulation of ion homeostasis, respectively.

References

- 1. Application of the carbonic anhydrase inhibitory effect of this compound to the study of this compound release from two of its diuretic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Loop diuretics enhance the secretion of prostacyclin in vitro, in healthy persons, and in patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of this compound on the in vitro prostaglandin biosynthesis in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound directly stimulates prostaglandin E2 production in the thick ascending limb of Henle's loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitory effect of this compound on non-selective voltage-independent cation channels in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticonvulsant actions of this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Different effects of this compound on alpha-adrenoceptors and on platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound reverses multidrug resistance status in bladder cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 13. Effect of cyclooxygenase inhibition on the pulmonary vasodilator response to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ototoxic effects and mechanisms of loop diuretics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Furosemide as a Tool for Studying Ion Transport in Cell Culture: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of furosemide as a specific inhibitor for studying ion transport mechanisms in cell culture. This compound, a potent loop diuretic, is an invaluable tool for elucidating the roles of Na-K-2Cl cotransporters in various physiological and pathological processes.

Core Mechanism of Action: Inhibition of the Na-K-2Cl Cotransporter (NKCC)

This compound's primary mechanism of action is the inhibition of the Na-K-2Cl cotransporter (NKCC).[1] This integral membrane protein facilitates the electroneutral transport of one sodium (Na+), one potassium (K+), and two chloride (Cl-) ions across the plasma membrane.[2] There are two main isoforms of this transporter: NKCC1, which is widely expressed in many cell types, and NKCC2, which is found primarily in the kidney.[3][4] In most cell culture models, this compound is used to target the ubiquitously expressed NKCC1.[5] By blocking this transporter, this compound prevents the influx of these ions, leading to significant alterations in intracellular ion concentrations, cell volume, and related signaling pathways.[6][7]

Caption: this compound blocks the NKCC1 transporter, inhibiting ion influx.

Applications in Cell Culture Research

This compound is a versatile tool for investigating several key cellular functions:

-

Studying Ion Flux and Intracellular Concentrations: By inhibiting a primary pathway for Na+, K+, and Cl- entry, this compound allows researchers to isolate and study other transport mechanisms. Its application can significantly decrease intracellular chloride concentration.[6][8]

-

Investigating Cell Volume Regulation: Cells respond to osmotic stress by activating ion transport mechanisms to regulate their volume. This compound is critical in studying regulatory volume decrease (RVD) and regulatory volume increase (RVI), as NKCC1 is often involved in these processes.[7] For instance, this compound can completely inhibit RVD in response to hypotonic conditions.[7]

-

Analyzing Effects on Cell Proliferation: Ion transport is closely linked to cell cycle progression. In certain cancer cell lines with high NKCC1 expression, this compound has been shown to inhibit cell growth by causing a delay in the G1-S phase progression.[3]

Quantitative Data Summary

The effective concentration of this compound and its specific impact can vary by cell type and experimental conditions. The following tables summarize quantitative data from various studies.

Table 1: Effective Concentrations of this compound in Cell Culture

| Cell Type | This compound Concentration | Observed Effect | Reference |

| Primary Chick Heart Cells | 1 x 10⁻⁴ M (100 µM) | Inhibition of 85% of passive K+ influx | [9] |

| HeLa Cells | 5 x 10⁻⁶ M (5 µM) | Half-maximal inhibition of passive K+ influx | [9] |

| BC3H1 Cells | 1 x 10⁻⁴ M (100 µM) | Inhibition of 75% of passive K+ influx | [9] |

| MDCK Cells | 1 x 10⁻⁴ M (100 µM) | Inhibition of 40% of passive K+ influx | [9] |

| Mouse Pancreatic β-cells | 1 mM | Complete inhibition of Regulatory Volume Decrease (RVD) | [7] |

| Rat Neocortical Pyramidal Neurons | 1 mM | Lowered intracellular Cl⁻ by 1.9 mM | [8] |

| Myocardial Cell Cultures | 100 µM | Decreased ouabain-induced Ca²⁺ elevation | [10] |

| Frog Skeletal Muscle | 1 mM | Partial inhibition of rubidium and lithium influxes | [11] |

Table 2: this compound's Impact on Intracellular Ion Concentrations

| Cell Type | This compound Concentration | Ion Measured | Change in Concentration | Reference |

| Rat Neocortical Pyramidal Neurons | 1 mM | Chloride (Cl⁻) | Decrease of 1.9 mM | [8] |

| Myocardial Cells | 100 µM | Calcium (Ca²⁺) | Reduced ouabain-induced increase from 833 nM to 473 nM | [10] |

| Amphiuma Distal Tubule | Not specified | Chloride (Cl⁻) | Dramatic decrease upon inhibition | [6] |

| Rabbit Cardiac & Skeletal Muscle | 4 mg/day/kg (chronic) | Potassium (K⁺) | Slight increase | [12] |

| Rabbit Cardiac & Skeletal Muscle | 4 mg/day/kg (chronic) | Sodium (Na⁺) | Unchanged | [12] |

Experimental Protocols & Workflows

Detailed methodologies are crucial for reproducible results. Below are protocols for key experiments using this compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. youtube.com [youtube.com]

- 3. This compound, a blocker of Na+/K+/2Cl- cotransporter, diminishes proliferation of poorly differentiated human gastric cancer cells by affecting G0/G1 state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. researchgate.net [researchgate.net]

- 6. Cellular Mechanism of the this compound sensitive transport system in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Volume regulation in mouse pancreatic beta-cells is mediated by a this compound-sensitive mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Occurrence of passive this compound-sensitive transmembrane potassium transport in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effect of this compound on calcium ion concentration in myocardial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [this compound-sensitive cation transport in frog skeletal muscle fibers] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effect of chronic frusemide administration on intracellular potassium, sodium and pH of cardiac and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacodynamics of Furosemide in Rodent Models of Edema: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of furosemide, a potent loop diuretic, in various rodent models of edema. The information is curated to be a valuable resource for researchers and scientists involved in preclinical drug development and physiological research.

Introduction to this compound and its Mechanism of Action

This compound is a sulfonamide derivative that exerts its diuretic effect by inhibiting the Na+/K+/2Cl- cotransporter (NKCC2) in the thick ascending limb of the Loop of Henle.[1][2] This inhibition prevents the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream.[1][2] The increased luminal concentration of these ions leads to a corresponding increase in water retention within the nephron, resulting in a potent diuretic and natriuretic effect.[1][2] The disruption of the counter-current multiplication mechanism, which is responsible for creating a hypertonic medullary interstitium, further contributes to the diuretic action.[1] Beyond its primary renal effects, this compound can also induce vasodilation by enhancing the production of prostaglandins.[2]

Quantitative Pharmacodynamic Data of this compound in Rodent Models

The following tables summarize the quantitative effects of this compound on key pharmacodynamic parameters in different rodent models of edema.

Table 1: Dose-Response Relationship of Intravenous this compound on Diuresis and Plasma Renin Activity in Unanesthetized Rats.[3]

| This compound Dose (mg/kg, i.v.) | Diuretic Effect (% of Maximal) | Plasma Volume Deficit (%) | Plasma Renin Activity (PRA) |

| 1 | Small diuretic effect | No significant change | No change |

| 5 | ~75% | 20-25% | Twofold increase |

| 10 | Larger diuresis | No further increase | No further increase |

| 40 | Larger diuresis | No further increase | No further increase |

Table 2: Effect of Intraperitoneal this compound on Urine Excretion in Female Sprague-Dawley Rats.[4][5][6]

| Treatment | Time Post-Administration (minutes) | Average Volume of Excreted Urine (mL) |

| This compound (20 mg/kg, i.p.) | 30 | Statistically significant increase vs. control |

| 60 | Statistically significant increase vs. control | |

| 90 | Diuretic effect begins to decrease | |

| 120 | No significant diuretic effect | |

| Saline (Control) | 30-120 | Basal urine flow |

Table 3: Effect of Chronic this compound Administration on Urinary Calcium Excretion in Growing Rats.[7]

| Treatment | Duration | Average Daily Urinary Calcium Excretion | Cumulative Calcium Balance |

| This compound (40 mg) | First 24 hours | ~2-fold increase vs. control (3.74 ± 0.44 mg vs. 1.90 ± 0.15 mg) | |

| Subsequent 6-day periods | ~3-fold higher vs. control | 7% lower than control | |

| Control | 25 days | Basal excretion | 2696.3 ± 20.8 mg |

Experimental Protocols for Rodent Models of Edema

Detailed methodologies are crucial for the reproducibility of preclinical studies. The following sections outline key experimental protocols for inducing and evaluating edema in rodent models and assessing the pharmacodynamics of this compound.

Carrageenan-Induced Paw Edema in Rats

This is a widely used and highly reproducible model of acute, non-immune inflammation and edema.[3]

Protocol:

-

Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g) are typically used.

-

Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.

-

Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.

-

Induction of Edema: A subplantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw.[4]

-

Drug Administration: this compound or the vehicle (control) is administered, typically intraperitoneally or orally, at a specified time before or after carrageenan injection.

-

Edema Measurement: Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours). The peak edema is typically observed between 3 to 5 hours.[3]

-

Data Analysis: The percentage of inhibition of edema is calculated for the this compound-treated group compared to the control group.

Puromycin Aminonucleoside (PAN)-Induced Nephrotic Syndrome in Rats

This model induces key features of human nephrotic syndrome, including proteinuria, hypoalbuminemia, and edema.[5][6]

Protocol:

-

Animal Model: Sprague-Dawley rats are commonly used.

-

Induction of Nephrotic Syndrome: A single intraperitoneal or intravenous injection of puromycin aminonucleoside (PAN) is administered.

-

Monitoring Disease Progression: The development of nephrotic syndrome is monitored by measuring urinary protein excretion and serum albumin levels. Significant proteinuria and hypoalbuminemia typically develop within a few days to a week.

-